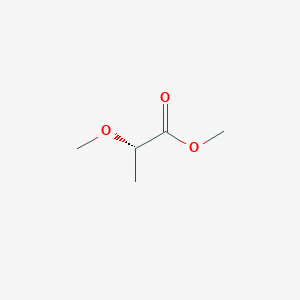

Propanoic acid, 2-methoxy-, methyl ester, (2S)-

Description

Propanoic acid, 2-methoxy-, methyl ester, (2S)- is a chiral ester characterized by a methoxy group at the second carbon of the propanoic acid backbone and a methyl ester functional group. This compound has been identified as a secondary metabolite in cultivated Arnica montana L., where it is present at significantly higher concentrations (31 µg/g) compared to wild variants . Its formation in cultivated plants has been linked to fermentation processes, which may explain its elevated levels in controlled agricultural settings . The compound’s stereochemistry ((2S)-configuration) is critical for its biological interactions, though specific pharmacological or industrial applications remain underexplored in the provided evidence.

Properties

IUPAC Name |

methyl (2S)-2-methoxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-4(7-2)5(6)8-3/h4H,1-3H3/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VABBJJOSOCPYIT-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601304873 | |

| Record name | Methyl (2S)-2-methoxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54656-65-4 | |

| Record name | Methyl (2S)-2-methoxypropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54656-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (2S)-2-methoxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanoic acid, 2-methoxy-, methyl ester, (2S)- can be synthesized through several methods. One common approach is the Fischer esterification, which involves the reaction of (S)-2-Methoxypropionic acid with methanol in the presence of a strong acid catalyst like sulfuric acid . The reaction typically occurs under reflux conditions to drive the equilibrium towards ester formation.

Another method involves the use of carboxylate ions and primary alkyl halides in an S_N2 reaction . This method is often preferred for its simplicity and high yield.

Industrial Production Methods

In industrial settings, the production of Propanoic acid, 2-methoxy-, methyl ester, (2S)- often involves continuous flow reactors to ensure consistent quality and yield. The use of catalysts like p-toluenesulfonic acid or sulfuric acid is common, and the reaction is typically carried out at elevated temperatures to speed up the process .

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-methoxy-, methyl ester, (2S)- undergoes several types of chemical reactions, including:

Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to its corresponding alcohol.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by a base like sodium methoxide.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (HCl, H_2SO_4) or basic conditions (NaOH, KOH).

Reduction: Lithium aluminum hydride (LiAlH_4) in anhydrous ether.

Transesterification: Sodium methoxide (NaOCH_3) in methanol.

Major Products

Hydrolysis: (S)-2-Methoxypropionic acid and methanol.

Reduction: (S)-2-Methoxypropanol.

Transesterification: New ester and methanol.

Scientific Research Applications

Propanoic acid, 2-methoxy-, methyl ester, (2S)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Propanoic acid, 2-methoxy-, methyl ester, (2S)- involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding acid and alcohol . In reduction reactions, the ester is reduced by hydride transfer from reducing agents like lithium aluminum hydride .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Propanoic acid, 2-methoxy-, methyl ester, (2S)- with analogous esters based on structural features, occurrence, and functional roles:

Key Structural and Functional Differences

Substituent Effects: The methoxy group in Propanoic acid, 2-methoxy-, methyl ester, (2S)- distinguishes it from esters like 3-(methylthio)propanoic acid methyl ester, where a sulfur-containing group alters polarity and reactivity . Chirality: The (2S)-configuration may influence enzymatic interactions, contrasting with non-chiral analogs like propanoic acid ethyl ester .

Biosynthetic Pathways: Propanoic acid, 2-methoxy-, methyl ester, (2S)- is linked to fermentation in cultivated plants, whereas 3-(methylthio)propanoic acid esters derive from sulfur metabolism in fruits . Esters like propanoic acid ethyl ester form via transesterification during bio-oil upgrading, highlighting synthetic versatility .

Applications: Aroma Contributions: 3-(Methylthio)propanoic acid methyl ester and propanoic acid, 2-methyl-, ethyl ester are critical to fruity/floral scents in foods and beverages . Antioxidant Potential: Propanoic acid ethyl ester and phenolic derivatives (e.g., 3-(2,4-dihydroxyphenyl)propanoic acid methyl ester) show antioxidant activity, though the target compound’s role remains unconfirmed .

Quantitative and Qualitative Comparisons

- Concentration Ranges: Propanoic acid, 2-methoxy-, methyl ester, (2S)- reaches 31 µg/g in cultivated arnica , while 3-(methylthio)propanoic acid methyl ester peaks at 622.49 µg/kg in pineapple . Esters in bio-oil (e.g., propanoic acid methyl ester) are generated in solvent-dependent reactions, emphasizing process-driven yields .

- Thermodynamic Properties: Computational data for Propanoic acid, 2-(dodecyloxy)-, methyl ester, (2S)- (Exact MW: 272.235 Da; rotatable bonds: 14) suggest higher hydrophobicity compared to shorter-chain analogs .

Biological Activity

Propanoic acid, 2-methoxy-, methyl ester, (2S)-, also known by its chemical structure C5H10O3, has garnered attention in recent years due to its potential biological activities. This compound is a type of propanoic acid derivative that possesses various pharmacological properties. This article aims to detail the biological activity of this compound, focusing on its neuroprotective effects, antioxidant properties, and potential applications in treating neurodegenerative disorders.

- Chemical Formula : C5H10O3

- Molecular Weight : 118.13 g/mol

- CAS Number : 105-54-4

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of propanoic acid derivatives. Specifically, compounds structurally related to propanoic acid have shown significant efficacy in protecting neuronal cells against oxidative stress and neurotoxicity. For instance, a study indicated that derivatives of indole-based propanoic acids exhibited strong neuroprotective effects in SH-SY5Y cells exposed to oxidative stress .

Table 1: Neuroprotective Activity of Propanoic Acid Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Indole-3-propionic acid | SH-SY5Y | 50 | Antioxidant and MAO-B inhibition |

| 5-Methoxy-indole carboxylic acid | bEnd3 | 150 | Modulation of inflammatory pathways |

| Propanoic acid derivative | Rat brain synaptosomes | 80 | Lipid peroxidation inhibition |

Antioxidant Properties

Propanoic acid derivatives have also been studied for their antioxidant capabilities. These compounds can scavenge free radicals and inhibit lipid peroxidation, which is crucial for preventing cellular damage in various diseases. Research indicates that methoxy-substituted propanoic acids have enhanced antioxidant activity compared to their unsubstituted counterparts .

Case Study: Antioxidant Activity Assessment

A study assessed the antioxidant activity of several propanoic acid derivatives using the DPPH radical scavenging assay. The results demonstrated that the methoxy-substituted derivatives significantly reduced DPPH radical concentration compared to controls.

Enzyme Inhibition

In addition to their neuroprotective and antioxidant properties, propanoic acid derivatives may act as enzyme inhibitors. Specifically, they have been shown to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. The inhibition of MAO-B can lead to increased levels of neurotransmitters like dopamine, which is beneficial for patients with neurodegenerative conditions .

Potential Applications

The biological activities of propanoic acid, 2-methoxy-, methyl ester, (2S)- suggest several potential applications:

- Neurodegenerative Disease Treatment : The compound could be explored as a therapeutic agent for diseases such as Alzheimer's and Parkinson's due to its neuroprotective and MAO-B inhibitory effects.

- Antioxidant Supplements : Given its antioxidant properties, it may serve as a dietary supplement aimed at reducing oxidative stress.

- Pharmaceutical Intermediates : Its chemical structure makes it a suitable candidate for developing new drugs targeting neurological conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.